seco 10,11-Anhydro Clarithromycin

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

seco 10,11-Anhydro Clarithromycin (CAS 138109-92-9, Impurity 14) is the only authentic reference standard for the lactone ring-opened degradation product formed under alkaline stress (ICH Q1A). Unlike EP Impurity N (intact macrocycle), this seco-acid isomer shares the parent drug's molecular formula (C₃₈H₆₉NO₁₃, MW 747.96) but differs in retention, MS/MS fragmentation, and relative response. Its 18 Da mass advantage over EP Impurity N (m/z 748.5 vs. 730.5) enables unambiguous LC-MS confirmation. Supplied with full characterization for ANDA/DMF impurity identification and stability-indicating method validation.

Molecular Formula C₃₈H₆₉NO₁₃
Molecular Weight 747.95
Cat. No. B1164041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameseco 10,11-Anhydro Clarithromycin
Synonymsseco 10,11-Didehydro-11-deoxy-6-O-methylerythromycin;  _x000B_seco 10,11-Didehydro-11-deoxy-clarithromycin;  3-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-12,13-dihydroxy-6-methoxy-2,4,6,8,10,12-hexamethyl-9-oxo-5-[[3,4,6-trideoxy-3-(dime
Molecular FormulaC₃₈H₆₉NO₁₃
Molecular Weight747.95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

seco 10,11-Anhydro Clarithromycin (Clarithromycin Impurity 14): A Ring-Opened Forced Degradation Product for Pharmaceutical Impurity Profiling


seco 10,11-Anhydro Clarithromycin (CAS 138109-92-9; synonym Clarithromycin Impurity 14) is a forced degradation product of the 14-membered macrolide antibiotic clarithromycin, bearing the same molecular formula (C₃₈H₆₉NO₁₃, MW 747.96) as the parent drug but structurally distinguished by hydrolytic opening of the macrocyclic lactone ring (the "seco" modification) combined with 10,11-dehydration . The compound is supplied as a characterized reference standard with typical HPLC purity of 95%, intended for use in analytical method development, method validation, and quality control applications during pharmaceutical development of clarithromycin drug substance and drug product .

Why seco 10,11-Anhydro Clarithromycin Cannot Be Substituted by Other Clarithromycin-Related Impurities in Analytical Workflows


Clarithromycin impurity reference standards are not interchangeable: the pharmacopoeial impurity designated Clarithromycin EP Impurity N (10,11-Anhydro Clarithromycin, CAS 144604-03-5) retains an intact 14-membered lactone ring (C₃₈H₆₇NO₁₂, MW 729.9), whereas seco 10,11-Anhydro Clarithromycin (Impurity 14) is a ring-opened seco-acid isomer with a distinct molecular formula (C₃₈H₆₉NO₁₃, MW 747.96) [1]. The two compounds are formed under fundamentally different degradation conditions: EP Impurity N arises via acid-catalyzed dehydration pathways, while the seco derivative is generated through alkaline hydrolytic lactone ring opening—a pathway confirmed by LC/MS forced degradation studies showing that alkaline conditions specifically produce ring-opened and dehydrated isomers of clarithromycin [2][3]. Substituting one for the other in chromatographic method development or impurity quantification would introduce systematic identification errors, as they exhibit different retention behavior, mass spectrometric fragmentation patterns, and relative response factors.

Quantitative Differentiation Evidence for seco 10,11-Anhydro Clarithromycin Versus Closest Analogs


Molecular Weight Differentiation: seco 10,11-Anhydro Clarithromycin vs. Clarithromycin EP Impurity N

seco 10,11-Anhydro Clarithromycin (Impurity 14) and Clarithromycin EP Impurity N (10,11-Anhydro Clarithromycin) are structurally distinct entities frequently conflated in procurement workflows. The seco compound bears one additional H₂O equivalent (the hydrolytic ring-opening product) relative to EP Impurity N: C₃₈H₆₉NO₁₃ vs. C₃₈H₆₇NO₁₂, yielding a mass difference of approximately 18 Da [1]. In LC-MS analyses, this mass differential translates to distinct [M+H]⁺ ions (m/z 748.5 vs. m/z 730.5) and different MS/MS fragmentation patterns, enabling unambiguous identification when both reference standards are available [2].

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Structural Class Differentiation: seco Ring-Opened Architecture vs. Intact Macrocyclic Lactone

The definitive structural feature of seco 10,11-Anhydro Clarithromycin is hydrolytic cleavage of the 14-membered macrolactone ring, converting it to a linear 10-pentadecenoic acid derivative. This is confirmed by the full IUPAC name—'10-Pentadecenoic acid, 3-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-12,13-dihydroxy-6-methoxy-...'—which explicitly describes an open-chain carboxylic acid backbone . In contrast, clarithromycin and EP Impurity N both retain the intact cyclic lactone structure . The ring-opened seco-acid architecture is predicted to alter key physicochemical parameters: the calculated pKa of 4.18 ± 0.27 reflects the free carboxylic acid group absent in the intact lactone forms , and the predicted logP and solubility profile differ substantially from the cyclic congeners—relevant for chromatographic retention time prediction and extraction recovery optimization [1].

Degradation chemistry Macrolide stability Structural elucidation

Degradation Pathway Specificity: Alkaline Hydrolysis as the Exclusive Route to the seco Derivative

Forced degradation studies using LC/MS analysis have demonstrated that clarithromycin degradation products are condition-dependent: under acidic conditions, the dominant pathway is hydrolytic loss of the cladinose sugar (decladinosyl clarithromycin), whereas under alkaline conditions, the products include clarithromycin isomers, dehydration products, and—critically—lactone ring-opening and decomposition products [1]. This pathway specificity means that the seco 10,11-anhydro derivative serves as a marker degradation product exclusively for alkaline/nucleophilic stress conditions, while the non-seco 10,11-anhydro impurity (EP Impurity N) and decladinosyl clarithromycin are more characteristic of acid-catalyzed degradation [2][3]. At pH 1.39, clarithromycin degrades with a half-life of approximately 17 minutes, predominantly via the acid-catalyzed decladinose pathway; alkaline hydrolysis follows a distinct kinetic profile and product distribution [3].

Forced degradation studies Drug stability Alkaline hydrolysis

Isomeric Complexity: Z/E Stereoisomer Mixture as an Analytical Challenge Requiring Authentic Reference Material

seco 10,11-Anhydro Clarithromycin (Impurity 14) exists as a mixture of Z and E geometric isomers at the C10-C11 double bond, as explicitly noted by commercial reference standard suppliers [1]. This isomeric heterogeneity presents a specific analytical challenge: unless an authentic mixture of both isomers is used as the reference standard, chromatographic methods may fail to correctly identify or integrate both isomeric peaks that can appear in real sample chromatograms. The isomer ratio may vary depending on the degradation conditions and sample history, making it essential to use a characterized reference standard that contains the authentic isomeric distribution rather than a single-isomer or non-seco analog .

Chromatographic separation Isomer identification Reference standard characterization

Pharmacopoeial Gap: Impurity 14 is Not Codified in EP/USP Monographs, Necessitating Independent Procurement of Authentic Reference Material

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for clarithromycin specify a defined set of related substances (Impurities A through Q in EP nomenclature), including EP Impurity N (10,11-Anhydro Clarithromycin, CAS 144604-03-5) which is the intact-ring anhydro analog [1]. However, seco 10,11-Anhydro Clarithromycin (Impurity 14, CAS 138109-92-9) is not currently listed as a specified impurity in either pharmacopoeia [2]. This creates a critical gap: generic manufacturers developing ANDA submissions or DMF filings for clarithromycin must independently source, characterize, and validate this impurity if it appears above the identification threshold (typically 0.10% w/w for unspecified impurities) in their drug substance or drug product [3][4]. The 18 Da mass difference from EP Impurity N makes these two compounds readily distinguishable by LC-MS but not by UV-based HPLC alone, increasing the risk of misidentification if only pharmacopoeial impurity standards are used [4].

Pharmacopoeial compliance Reference standard sourcing ANDA submission

Isomeric Relationship with Parent Clarithromycin: Same Molecular Formula, Distinct Chromatographic Behavior

seco 10,11-Anhydro Clarithromycin shares its molecular formula (C₃₈H₆₉NO₁₃, MW 747.96) with the parent drug clarithromycin, making them structural isomers . This isomeric relationship creates a specific analytical challenge: in UV-based HPLC detection, the two compounds may not be distinguishable by molecular weight or UV chromophore alone, and their chromatographic resolution depends critically on column selectivity and mobile phase conditions [1]. The critical separation pairs for clarithromycin impurity analysis have been systematically studied using a hydrophobic subtraction model to identify optimal reversed-phase columns [1]. The ring-opened seco structure is predicted to exhibit different retention behavior on C18 stationary phases compared to the intact-ring parent compound, which is essential for establishing system suitability criteria in stability-indicating methods.

Isomer separation HPLC method selectivity Peak identification

Recommended Procurement and Application Scenarios for seco 10,11-Anhydro Clarithromycin Reference Standard


Alkaline Forced Degradation Studies for Clarithromycin Drug Substance and Drug Product (ICH Q1A)

When subjecting clarithromycin API or finished dosage forms to alkaline stress conditions (e.g., 0.1–1.0 M NaOH, 40–80 °C) as part of ICH Q1A(R2) forced degradation studies, seco 10,11-Anhydro Clarithromycin is the authentic reference standard for identifying the lactone ring-opened degradation peak. As confirmed by LC/MS analysis, alkaline conditions specifically generate ring-opening products distinguishable from the acid-catalyzed decladinose pathway [1]. The 18 Da mass advantage over EP Impurity N (C₃₈H₆₉NO₁₃ vs. C₃₈H₆₇NO₁₂) provides unambiguous LC-MS confirmation when both reference standards are run in parallel [2]. Without this specific reference material, the alkaline degradation peak may be misidentified—potentially as the parent drug itself, given their identical molecular formula—leading to an erroneous assessment of drug substance stability.

HPLC Method Development and System Suitability for Clarithromycin Impurity Profiling

In developing and validating stability-indicating HPLC methods for clarithromycin according to ICH Q2(R1), seco 10,11-Anhydro Clarithromycin serves as a critical peak identification marker, particularly because its isomeric relationship with the parent drug (identical C₃₈H₆₉NO₁₃) means that UV-based detection alone cannot distinguish them [1]. The compound is used to establish relative retention time (RRT) references and to verify chromatographic resolution from the clarithromycin main peak and from EP Impurity N. The Z/E isomeric mixture nature of Impurity 14 also provides a useful test of method selectivity: both isomeric peaks should be resolved from each other and from adjacent impurity peaks to meet system suitability criteria [2]. Column selection studies have identified that the hydrophobic subtraction model can predict optimal stationary phases for resolving critical impurity pairs in clarithromycin analysis [3].

ANDA/DMF Filing Support: Identification and Quantification of Non-Pharmacopoeial Impurities

Generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for clarithromycin must identify and report any impurity present above the ICH Q3A identification threshold (typically 0.10% w/w for a 1 g/day maximum daily dose). Since seco 10,11-Anhydro Clarithromycin (Impurity 14) is not a specified impurity in the EP or USP monographs, its presence in a manufacturer's drug substance requires independent structural characterization and quantitative determination [1]. Procurement of the authentic reference standard—supplied with full characterization data including NMR, MS, IR, and HPLC purity certification—enables compliance with regulatory expectations for impurity identification [2]. The certificate of analysis (COA) and structural characterization package provided with the reference standard can be directly incorporated into the ANDA Module 3.2.S.3.2 (Impurities) documentation [3].

LC-MS/MS Impurity Identification and Peak Tracking During Pharmaceutical Development

During late-stage pharmaceutical development, comprehensive impurity fate and purge studies require tracking individual impurities through each synthetic step and formulation process. seco 10,11-Anhydro Clarithromycin, with its characteristic [M+H]⁺ at m/z 748.5 (distinct from EP Impurity N at m/z 730.5 and decladinosyl clarithromycin at ~590), serves as a diagnostic marker for alkaline or nucleophilic degradation events [1][2]. The availability of the characterized Z/E isomeric mixture as a reference standard enables MS/MS spectral library building for routine LC-MS screening of clarithromycin batches, supporting both API release testing and stability monitoring programs [2]. This is particularly valuable in multi-product facilities where cross-contamination risk assessment demands confident identification of all process-related and degradation impurities.

Quote Request

Request a Quote for seco 10,11-Anhydro Clarithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.